molecular formula C17H12F3N3O4S B2439274 N-(4-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide CAS No. 302552-51-8

N-(4-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide

Cat. No. B2439274
CAS RN: 302552-51-8
M. Wt: 411.36
InChI Key: BPEOAIDGXHPDIH-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a useful research compound. Its molecular formula is C17H12F3N3O4S and its molecular weight is 411.36. The purity is usually 95%.
BenchChem offers high-quality N-(4-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant and Anti-inflammatory Applications

Research has demonstrated the synthesis and evaluation of novel derivatives with considerable antioxidant and anti-inflammatory properties. For instance, a series of new compounds have been synthesized and assessed for their antioxidant activity, with certain derivatives showing notable efficacy in DPPH radical scavenging and anti-inflammatory activity. These findings suggest potential therapeutic applications in conditions where inflammation and oxidative stress play a critical role (Koppireddi et al., 2013).

Antitumor Activity

Another area of research has focused on the synthesis of benzothiazole derivatives bearing different heterocyclic rings, evaluated for their antitumor activity. Notably, certain compounds have exhibited considerable anticancer activity against a range of cancer cell lines, highlighting their potential as leads for the development of new anticancer drugs (Yurttaş et al., 2015).

Antibacterial Applications

Further investigations have identified derivatives with significant potent antibacterial activity, particularly against Methicillin-Resistant Staphylococcus aureus (MRSA). This suggests a promising avenue for developing new antibacterial agents, especially in combating antibiotic-resistant strains (Chaudhari et al., 2020).

Antifungal Activity

The synthesis of specific derivatives has also been explored for antifungal activity, showing efficacy against various fungal pathogens. This indicates potential applications in treating fungal infections, providing a basis for further exploration of these compounds as antifungal agents (Gupta & Wagh, 2006).

Photocatalytic Degradation

In addition to their biological activities, certain compounds have been studied for their photocatalytic degradation properties, such as in the degradation of pharmaceuticals under UV light. This research suggests environmental applications in degrading pollutants and contributing to wastewater treatment technologies (Jallouli et al., 2017).

properties

IUPAC Name

N-(4-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O4S/c18-17(19,20)9-1-6-13-12(7-9)22-16(25)14(28-13)8-15(24)21-10-2-4-11(5-3-10)23(26)27/h1-7,14H,8H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPEOAIDGXHPDIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide

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